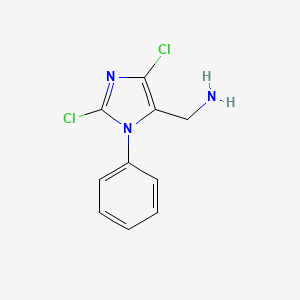

(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanamine

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanamine is 5-(aminomethyl)-2,4-dichloro-1-phenyl-1H-imidazole . This nomenclature adheres to the priority rules for heterocyclic compounds, where the imidazole ring serves as the parent structure. The numbering begins at the nitrogen atom bearing the phenyl substituent (position 1), followed by chlorine atoms at positions 2 and 4, and the aminomethyl group at position 5. The "1H" designation confirms the location of the hydrogen atom on the nitrogen at position 1, which remains fixed due to the phenyl substitution.

Structurally, the molecule comprises:

- A five-membered imidazole ring with two nitrogen atoms at positions 1 and 3.

- A phenyl group attached to nitrogen at position 1.

- Chlorine atoms at positions 2 and 4.

- A methanamine (-CH2NH2) side chain at position 5.

This configuration ensures minimal locants for substituents while preserving alphabetical order in prefix listing (amino, chloro, phenyl).

Molecular Formula and Weight Analysis

The molecular formula of this compound is C10H9Cl2N3 , derived from:

- C10 : Ten carbon atoms (six from phenyl, three from imidazole, one from methanamine).

- H9 : Nine hydrogen atoms (five from phenyl, two from imidazole, two from methanamine).

- Cl2 : Two chlorine atoms.

- N3 : Three nitrogen atoms (two from imidazole, one from methanamine).

The molecular weight is calculated as follows:

$$

\text{Molecular Weight} = (10 \times 12.01) + (9 \times 1.008) + (2 \times 35.45) + (3 \times 14.01) = 242.10 \, \text{g/mol}.

$$

| Property | Value |

|---|---|

| Molecular Formula | C10H9Cl2N3 |

| Molecular Weight (g/mol) | 242.10 |

| Heavy Atom Count | 15 |

This data aligns with structural analogs such as (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol (C10H8Cl2N2O, MW 243.09), adjusted for the substitution of hydroxyl (-OH) with amine (-NH2).

CAS Registry Number and Alternative Identifiers

As of the available data, the CAS Registry Number for this compound is not explicitly listed in public databases referenced here. However, related compounds provide contextual insights:

- The methanol analog, (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol, holds CAS 1193389-00-2.

- PubChem entries for similar imidazole derivatives (e.g., (2-methyl-1H-imidazol-4-yl)methanamine dihydrochloride, CID 137345934) suggest potential identifiers under alternative naming conventions.

Alternative identifiers may include:

- IUPAC Name : 5-(Aminomethyl)-2,4-dichloro-1-phenyl-1H-imidazole.

- Synonym : (2,4-Dichloro-1-phenyl-1H-imidazol-5-yl)methylamine.

- Hypothetical SMILES : ClC1=NC(=C(N1C2=CC=CC=C2)Cl)CN.

These descriptors facilitate cross-referencing in chemical databases despite the absence of a definitive CAS entry.

Stereochemical Considerations and Tautomeric Forms

The compound exhibits no stereoisomerism due to the absence of chiral centers. The methanamine side chain (-CH2NH2) lacks tetrahedral geometry, as the central carbon binds two hydrogen atoms, one nitrogen, and the imidazole ring, precluding enantiomeric forms.

Tautomerism, a hallmark of unsubstituted imidazoles, is restricted in this derivative. The fixed phenyl group at position 1 locks the hydrogen atom on nitrogen-1, preventing prototropic shifts to nitrogen-3 (i.e., 1H → 3H tautomerism). Additionally, the electron-withdrawing chlorine substituents at positions 2 and 4 further stabilize the 1H configuration, rendering tautomeric forms thermodynamically unfavorable.

| Property | Description |

|---|---|

| Chiral Centers | 0 |

| Tautomeric Potential | Negligible (due to substituent lock) |

| Conformational Flexibility | Limited to methanamine side chain |

This rigidity ensures structural consistency across environments, critical for applications requiring molecular stability.

Properties

CAS No. |

1193389-43-3 |

|---|---|

Molecular Formula |

C10H9Cl2N3 |

Molecular Weight |

242.10 g/mol |

IUPAC Name |

(2,5-dichloro-3-phenylimidazol-4-yl)methanamine |

InChI |

InChI=1S/C10H9Cl2N3/c11-9-8(6-13)15(10(12)14-9)7-4-2-1-3-5-7/h1-5H,6,13H2 |

InChI Key |

OHGYOSHRDQVDNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)CN |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 2,4-dichloroimidazole or related chlorinated heterocycles serve as core scaffolds.

- Phenyl substitution at N-1 is typically introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

- The methanamine group at C-5 is introduced by substitution of a suitable leaving group (e.g., hydroxymethyl or chloromethyl) with an amine source.

Synthetic Route Example

A plausible synthetic route, adapted from related literature on chlorinated imidazole derivatives and quinazoline analogues, involves:

Formation of the chlorinated imidazole core : Starting from 2,4-dichloroimidazole or a precursor such as 2,4-dichloro-5-hydroxymethylimidazole, the imidazole ring is constructed or functionalized to bear chlorine atoms at positions 2 and 4.

Introduction of the phenyl substituent at N-1 : This can be achieved by nucleophilic substitution using phenylamine derivatives or via palladium-catalyzed N-arylation reactions.

Conversion of hydroxymethyl to methanamine group at C-5 : The hydroxymethyl group can be converted to a good leaving group (e.g., tosylate or halide), followed by nucleophilic substitution with ammonia or a primary amine to yield the methanamine substituent.

Purification and characterization : The final compound is purified by chromatography and characterized by spectroscopic methods (NMR, MS).

Reaction Conditions and Catalysts

- Palladium catalysts such as Pd(PPh3)4 are commonly used for cross-coupling steps involving arylation.

- Bases like potassium carbonate or cesium carbonate facilitate nucleophilic substitutions.

- Acidic or basic conditions (e.g., HCl, NaOH) are employed for amination or deprotection steps.

- Microwave-assisted heating can accelerate coupling reactions, improving yields and reducing reaction times.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Chlorination/Imidazole formation | Starting from imidazole or precursor; chlorinating agents | Formation of 2,4-dichloroimidazole core |

| 2 | N-Arylation (phenyl substitution) | Phenylamine or phenylboronic acid; Pd(PPh3)4 catalyst; base (K2CO3); microwave heating (150 °C, 10-30 min) | Introduction of phenyl group at N-1 |

| 3 | Hydroxymethyl to methanamine conversion | Tosylation or halogenation of hydroxymethyl; nucleophilic substitution with NH3 or primary amine; acidic/basic workup | Installation of methanamine group at C-5 |

| 4 | Purification | Chromatography (silica gel) | Isolation of pure this compound |

Research Findings and Yield Considerations

- Yields for similar substituted imidazole syntheses typically range from moderate to high (50-85%) depending on reaction optimization.

- Microwave-assisted palladium-catalyzed cross-coupling significantly improves reaction efficiency and purity.

- Use of silica-bound palladium catalysts can reduce metal contamination in the final product.

- Amination steps require careful control of pH and temperature to avoid side reactions and degradation.

Notes on Alternative Methods and Challenges

- Direct amination of chlorinated imidazoles can sometimes lead to regioselectivity issues; protecting groups or selective activation may be necessary.

- Halomethyl intermediates are often lachrymatory and difficult to handle; alternative routes using hydroxymethyl precursors are preferred.

- The presence of multiple chlorine atoms requires careful control to prevent unwanted substitution or dechlorination.

Chemical Reactions Analysis

Types of Reactions

(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differentiating features:

Notes:

- Chlorine vs.

- Methanol vs. Methanamine: The hydroxyl group in the methanol derivative (sc-343410) is a precursor for further functionalization, while the methanamine’s primary amine enables nucleophilic reactivity or salt formation .

Pharmacological and Physicochemical Properties

- Melting Points: Chlorinated imidazoles (e.g., 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, mp 120°C) exhibit higher melting points than non-halogenated analogs due to increased polarity .

- Antimicrobial Activity : Nitroimidazole derivatives () and 5-oxo-imidazoles () show growth inhibition against microbes, suggesting that the dichloro-phenyl substitution in the target compound may enhance similar activity .

- Solubility: Methanamine’s primary amine group likely improves water solubility compared to the methanol analog, though chlorine substituents may counterbalance this by increasing hydrophobicity .

Data Table: Key Analog Comparisons

Biological Activity

(2,4-Dichloro-1-phenyl-1H-imidazol-5-yl)methanamine is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉Cl₂N₃ |

| Molecular Weight | 242.10 g/mol |

| CAS Number | 1193389-43-3 |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through multiple pathways:

- Cell Cycle Arrest : The compound arrests the cell cycle in the subG0 phase, indicating significant cytotoxicity against cancer cells. For instance, treatment with concentrations above 5 µg/mL resulted in a notable increase in late apoptotic and dead cells .

- Mitochondrial Membrane Depolarization : The compound causes depolarization of the mitochondrial membrane, a critical event in the initiation of apoptosis. At higher concentrations (10 µg/mL), approximately 34% of cells were found to be depolarized .

- Caspase Activation : It activates caspases - specifically caspase-8 and caspase-9 - which are essential for the execution of apoptosis. The relative activity levels of these caspases significantly increased with higher concentrations of the compound .

Antioxidant Activity

In addition to its anticancer properties, this compound exhibits antioxidant activity. It demonstrated significant inhibition of DPPH and ABTS radicals, suggesting its potential as an antioxidant agent .

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated, although results showed limited effectiveness against bacterial strains tested, with minimum inhibitory concentration (MIC) values exceeding 500 µg/mL for all strains . This suggests that while it may have some antimicrobial potential, it is not particularly effective as an antibacterial agent.

Case Studies

Several studies have explored the effects of this compound in various biological contexts:

- Cancer Cell Lines : In vitro studies using cervical HeLa cells and gastric adenocarcinoma AGS cells revealed significant cytotoxic effects with IC50 values ranging from 0.89 to 9.63 µg/mL. The most potent derivative exhibited strong activity against AGS cells .

- Mechanistic Insights : Research indicates that this compound may act through both intrinsic and extrinsic apoptotic pathways, highlighting its multifaceted role in inducing cell death in cancerous tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.